molecular formula C11H15BrClNO B12068244 (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride

(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride

Cat. No.: B12068244
M. Wt: 292.60 g/mol
InChI Key: PJHWGJWTXQVXDT-UHFFFAOYSA-N
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Description

(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methanamine group attached to a phenyl ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

The synthesis of (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the phenyl ring.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form to enhance its solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with biological receptors, potentially inhibiting or activating certain pathways. The presence of the bromine and cyclopropylmethoxy groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds to (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

[4-bromo-2-(cyclopropylmethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8;/h3-5,8H,1-2,6-7,13H2;1H

InChI Key

PJHWGJWTXQVXDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Br)CN.Cl

Origin of Product

United States

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